

Mass Spectrometry Fragmentation Patterns of Phenalene-1-one Derivatives

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Compound of Interest

Compound Name: 2,3-Dihydro-1H-phenalen-1-one

CAS No.: 518-85-4

Cat. No.: B1614757

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Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists Focus: Structural Elucidation, Isobaric Differentiation, and Mechanistic Pathways

Executive Summary: The Phenalenone Core

Phenalene-1-one ($C_{13}H_8O$, MW 180.20) is a rigid, planar polycyclic aromatic ketone. Its fragmentation behavior is dominated by its high stability and the thermodynamic drive to extrude carbon monoxide (CO). Unlike flexible aliphatic ketones, the phenalenone core resists fragmentation until high internal energies are reached, making the molecular ion (M^+) typically the base peak or highly abundant.

Critical Analytical Challenge: Phenalene-1-one is isobaric with 9-fluorenone (MW 180.20). Both share the formula $C_{13}H_8O$ and exhibit similar primary fragmentation (loss of CO). Definitive identification requires analysis of secondary fragmentation intensities and, ideally, retention time data or MS/MS transitions.

Core Fragmentation Mechanisms

The fragmentation of phenalene-1-one under Electron Ionization (EI) follows a predictable "unzipping" of the ring system initiated by the loss of the carbonyl functionality.

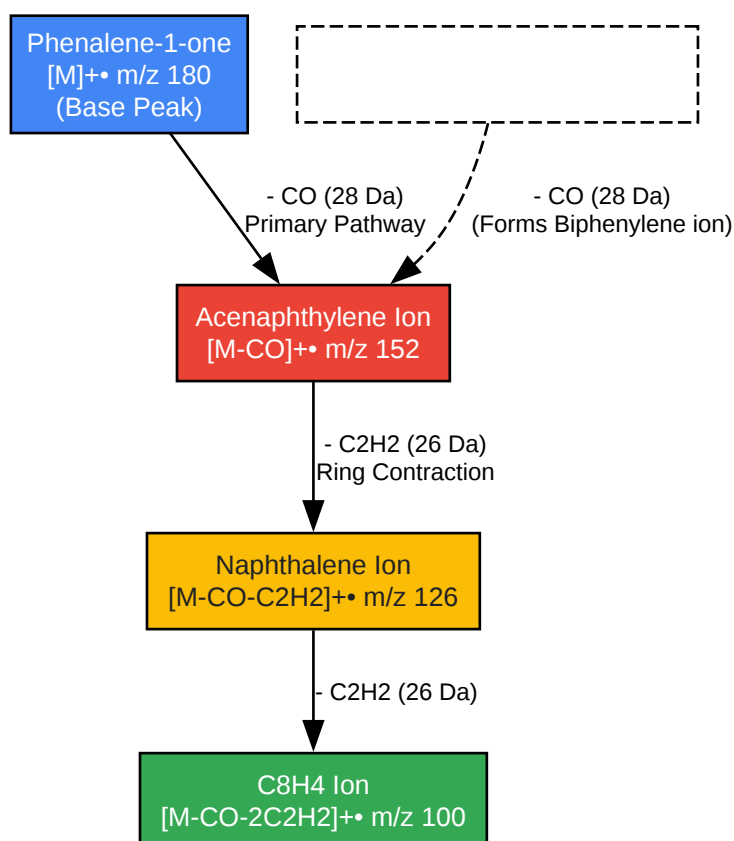
Primary Pathway: The CO Extrusion

- Precursor: Molecular Ion $[M]^{+\bullet}$ (m/z 180)
- Mechanism: The radical cation localizes on the oxygen. Homolytic cleavage of the C-C bonds adjacent to the carbonyl leads to the extrusion of neutral carbon monoxide (CO, 28 Da).
- Product: The resulting ion is the acenaphthylene radical cation (m/z 152).
- Significance: This is the diagnostic transition for the phenalenone scaffold. The stability of the acenaphthylene product makes this a favored pathway.

Secondary Pathway: Acetylene Loss

- Precursor: Acenaphthylene radical cation (m/z 152)
- Mechanism: The strained 5-membered ring of the acenaphthylene ion opens, followed by the loss of a neutral acetylene molecule (C_2H_2 , 26 Da).
- Product: Naphthalene radical cation (m/z 126).
- Tertiary Loss: Further loss of C_2H_2 yields the m/z 100 ion (phenyldiacetylene cation).

Diagram: Fragmentation Tree (DOT Visualization)



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Figure 1: Mechanistic fragmentation tree for Phenalene-1-one showing the sequential loss of CO and Acetylene. The isobaric interference from Fluorenone is noted.

Comparative Analysis: Phenalenone vs. Alternatives

The primary alternative/interference is 9-Fluorenone. While their primary ions are identical, their secondary fragmentation energetics differ due to the stability of the intermediate ions.

Feature	Phenalene-1-one (Target)	9-Fluorenone (Alternative)	9-Hydroxyphenalene (Derivative)
Molecular Weight	180.20	180.20	196.20
Base Peak (EI)	m/z 180 (M ⁺)	m/z 180 (M ⁺)	m/z 196 (M ⁺)
Primary Fragment	m/z 152 [M-CO]	m/z 152 [M-CO]	m/z 168 [M-CO]
Secondary Fragment	m/z 126 [152-C ₂ H ₂]	m/z 126 [152-C ₂ H ₂]	m/z 140 [168-CO] (Double CO loss)
Diagnostic Ratio	High m/z 152 stability (Acenaphthylene)	Lower m/z 152 stability (Biphenylene)	Presence of [M-H] due to OH
Key Differentiator	m/z 151 is often weaker than in fluorenone. ^[1]	m/z 151 often significant (H-loss from biphenylene).	m/z 139/140 (Loss of 2xCO)

Scientist's Note: In 9-Hydroxyphenalene, the "Double CO Loss" is a hallmark. The first CO comes from the ketone, and the second involves the phenolic oxygen, often requiring a ring contraction rearrangement.

Derivative-Specific Patterns

Modifying the phenalene core alters the fragmentation pathway significantly.

A. Hydroxy-Phenalenones (e.g., 9-Hydroxy)^{[2][3]}

- Tautomerism: 9-hydroxyphenalene exists in a strong intramolecular H-bonded state.
- Fragmentation:
 - [M-H]⁺ (m/z 195): Significant due to the stability of the radical on the oxygen chelate.
 - [M-CO]⁺ (m/z 168): Loss of the carbonyl carbon.
 - [M-2CO]⁺ (m/z 140): A distinct pathway not seen in the parent phenalene. This suggests the hydroxyl oxygen is incorporated into a second CO elimination event.

B. Amino-Phenalenones

- Nitrogen Rule: Odd molecular weight (e.g., 1-aminophenalenone, MW 195).
- Fragmentation:
 - $[M-HCN]^+$: Loss of 27 Da is characteristic of aromatic amines.
 - $[M-CO]^+$: Still present but competes with HCN loss.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when analyzing these compounds, follow this validated workflow.

Step 1: Sample Preparation

- Solvent: Dissolve 0.1 mg of sample in Dichloromethane (DCM) or Methanol (MeOH). Avoid acetone (can form adducts).
- Concentration: 10 ppm for EI; 1 ppm for ESI.

Step 2: Ionization & Acquisition

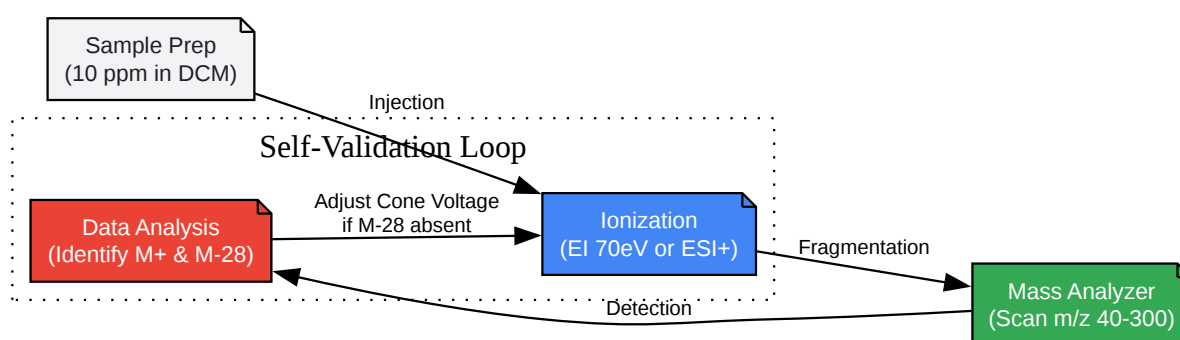
- EI Mode (70 eV): Use for structural fingerprinting.
 - Validation: Check m/z 28 (N_2) and m/z 32 (O_2) background.
 - Scan Range: m/z 40–300.
- ESI Mode (+/-): Use for derivatives (OH, NH_2).
 - Validation: Observe $[M+H]^+$ and $[M+Na]^+$ adducts to confirm MW.
 - In-Source CID: Apply 20-40V cone voltage to induce the diagnostic $[M-CO]$ fragment.

Step 3: Data Interpretation (The Logic Check)

- Identify Parent: Is M^+ (EI) or $[M+H]^+$ (ESI) the base peak? (It should be).
- Check CO Loss: Do you see $M-28$?

- Yes: Consistent with Phenalenone/Fluorenone.
- No: Check for aliphatic chains or non-ketone isomers.
- Check Secondary Loss: Do you see M-54 (Loss of CO + C₂H₂)?
 - Yes: Confirms the aromatic core.[\[2\]](#)[\[3\]](#)

Diagram: Experimental Workflow (DOT)



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Figure 2: Standardized workflow for MS characterization of phenalenone derivatives.

References

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Sources

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